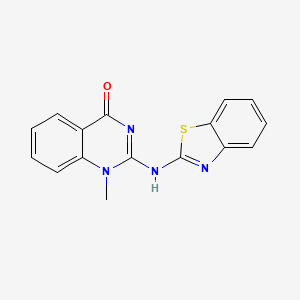
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one typically involves the condensation of 2-aminobenzothiazole with 1-methylquinazolin-4-one under acidic or basic conditions. One common method includes the use of acidic ionic liquids as catalysts, which facilitate the reaction between aromatic aldehydes, 2-aminobenzothiazole, and naphthol . The reaction conditions often involve moderate temperatures and the use of environmentally friendly solvents.
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions that are scalable and cost-effective. The use of green chemistry principles, such as recyclable catalysts and non-toxic solvents, is emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazole and quinazolinone derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for the survival and proliferation of microbial or cancer cells . Molecular docking studies have shown that this compound can form stable complexes with various enzymes, enhancing its biological efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Benzothiazol-2-ylamino)naphthalene-1,4-dione: Known for its antibacterial properties.
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Demonstrates potent activity against cancer cell lines.
2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Exhibits antioxidant activity.
Uniqueness
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one is unique due to its dual structural features of benzothiazole and quinazolinone, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form stable complexes with enzymes makes it a versatile compound in medicinal chemistry and other scientific research fields .
Propriétés
Formule moléculaire |
C16H12N4OS |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylamino)-1-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12N4OS/c1-20-12-8-4-2-6-10(12)14(21)18-15(20)19-16-17-11-7-3-5-9-13(11)22-16/h2-9H,1H3,(H,17,18,19,21) |
Clé InChI |
SKSPPKMSPTUPJM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N=C1NC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)


![(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)


![4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12454000.png)
![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)




![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)
